![molecular formula C11H17N3O2 B12303437 rac-ethyl (2R,4S)-2,4-dimethyl-1H,2H,3H,4H-imidazo[1,5-a]pyrimidine-8-carboxylate, cis](/img/structure/B12303437.png)
rac-ethyl (2R,4S)-2,4-dimethyl-1H,2H,3H,4H-imidazo[1,5-a]pyrimidine-8-carboxylate, cis
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
rac-etilo (2R,4S)-2,4-dimetil-1H,2H,3H,4H-imidazo[1,5-a]pirimidina-8-carboxilato, cis: es un compuesto heterocíclico con un interés significativo en diversos campos de la química y la biología. Este compuesto presenta un núcleo único de imidazo[1,5-a]pirimidina, que es conocido por sus diversas actividades biológicas y potenciales aplicaciones terapéuticas.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de rac-etilo (2R,4S)-2,4-dimetil-1H,2H,3H,4H-imidazo[1,5-a]pirimidina-8-carboxilato, cis típicamente involucra reacciones orgánicas multi-paso. Un método común incluye la ciclización de precursores apropiados bajo condiciones controladas. Por ejemplo, la reacción de 2-amino-4,6-dimetilpirimidina con cloroformato de etilo en presencia de una base como la trietilamina puede producir el compuesto deseado .
Métodos de Producción Industrial
La producción industrial de este compuesto puede involucrar procesos de flujo continuo para mejorar la eficiencia y el rendimiento. Los sistemas de microreactores de flujo se han empleado para introducir grupos funcionales directamente en compuestos orgánicos, haciendo el proceso más sostenible y escalable .
Análisis De Reacciones Químicas
Tipos de Reacciones
rac-etilo (2R,4S)-2,4-dimetil-1H,2H,3H,4H-imidazo[1,5-a]pirimidina-8-carboxilato, cis experimenta varias reacciones químicas, incluyendo:
Oxidación: El compuesto puede ser oxidado usando reactivos como el permanganato de potasio o el peróxido de hidrógeno.
Reducción: Las reacciones de reducción se pueden llevar a cabo usando agentes como el hidruro de litio y aluminio.
Sustitución: Las reacciones de sustitución nucleofílica son comunes, donde se pueden formar derivados halogenados.
Reactivos y Condiciones Comunes
Oxidación: Permanganato de potasio en medio ácido.
Reducción: Hidruro de litio y aluminio en éter anhidro.
Sustitución: Halogenación usando N-bromosuccinimida (NBS) en presencia de luz.
Productos Principales
Los productos principales formados a partir de estas reacciones incluyen varias imidazo[1,5-a]pirimidinas sustituidas, que pueden ser funcionalizadas para aplicaciones específicas .
Aplicaciones Científicas De Investigación
Química: Como un bloque de construcción para la síntesis de moléculas más complejas.
Biología: Investigado por sus propiedades antimicrobianas y antivirales.
Medicina: Potencial agente terapéutico para tratar diversas enfermedades debido a su estructura central bioactiva.
Industria: Utilizado en el desarrollo de nuevos materiales y catalizadores
Mecanismo De Acción
El mecanismo de acción de rac-etilo (2R,4S)-2,4-dimetil-1H,2H,3H,4H-imidazo[1,5-a]pirimidina-8-carboxilato, cis involucra la interacción con objetivos moleculares específicos. Puede unirse a enzimas o receptores, modulando su actividad y conduciendo a los efectos biológicos deseados. Las vías exactas dependen de la aplicación y el objetivo específicos .
Comparación Con Compuestos Similares
Compuestos Similares
Derivados de 2-oxopirrolidina: Conocidos por sus propiedades analgésicas y antiinflamatorias.
Pirimidinas condensadas: Análogos estructurales utilizados en la investigación antiviral.
Singularidad
rac-etilo (2R,4S)-2,4-dimetil-1H,2H,3H,4H-imidazo[1,5-a]pirimidina-8-carboxilato, cis se destaca por su núcleo único de imidazo[1,5-a]pirimidina, que proporciona una plataforma versátil para diversas modificaciones y aplicaciones. Su capacidad para experimentar diversas reacciones químicas y su potencial en múltiples campos lo convierten en un compuesto de gran interés .
Propiedades
Fórmula molecular |
C11H17N3O2 |
|---|---|
Peso molecular |
223.27 g/mol |
Nombre IUPAC |
ethyl 2,4-dimethyl-1,2,3,4-tetrahydroimidazo[1,5-a]pyrimidine-8-carboxylate |
InChI |
InChI=1S/C11H17N3O2/c1-4-16-11(15)9-10-13-7(2)5-8(3)14(10)6-12-9/h6-8,13H,4-5H2,1-3H3 |
Clave InChI |
APFUHWWWVRJMMS-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C2NC(CC(N2C=N1)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N,N'-(9H-Fluoren-9-ylidenedi-4,1-phenylene)bis[1,3-dihydro-1,3-dioxo-5-isobenzofurancarboxamide]](/img/structure/B12303356.png)
![3,6,9,15-Tetraazabicyclo[9.3.1] pentadeca-1(15),11,13-triene-4-S-(4-isothiocyanatobenzyl)-3,6,9-triacetic acid](/img/structure/B12303363.png)
![5-[2-(3-fluorophenyl)ethynyl]-N-(3-hydroxy-3-methylbutan-2-yl)pyridine-2-carboxamide](/img/structure/B12303368.png)
![(3S)-1-(3-Chlorophenyl)-1H,2H,3H,4H,9H-pyrido[3,4-B]indole-3-carboxylic acid](/img/structure/B12303374.png)
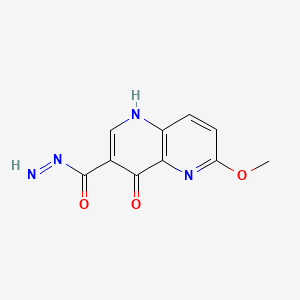
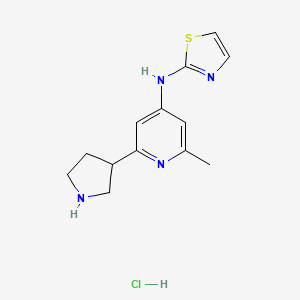

![2-(2,4-difluorobenzene-6-id-1-yl)-5-(trifluoromethyl)pyridine;iridium;4-(trifluoromethyl)-2-[4-(trifluoromethyl)pyridin-2-yl]pyridine;hexafluorophosphate](/img/structure/B12303403.png)
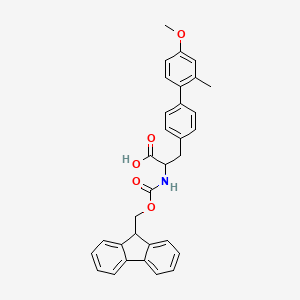
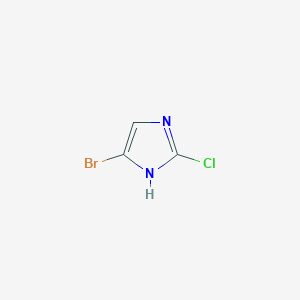
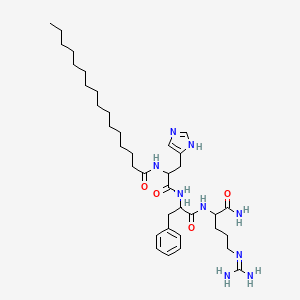
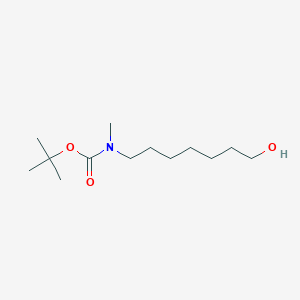
![1',4-Didehydro-1-deoxy-3'-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1,4-dihydro-1-oxorifamycinVIII](/img/structure/B12303441.png)
